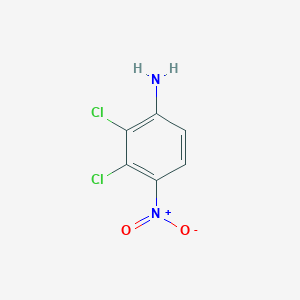

2,3-Dichloro-4-nitroaniline

概要

説明

2,3-Dichloro-4-nitroaniline is an organic compound with the chemical formula C6H4Cl2N2O2. It appears as yellow crystals and is soluble in alcohol, ether, and benzene, but only slightly soluble in water . This compound is commonly used as a dye and a synthetic intermediate in the preparation of pigments and mordants in the dye industry . Additionally, it serves as an intermediate for the synthesis of organic heterocyclic compounds .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dichloro-4-nitroaniline typically involves a basic azo reaction. Initially, nitroaniline and dichlorobenzene are treated to form nitrosoaniline, which is then reacted with cuprous chloride to obtain the target product . Another method involves the ammonolysis of 2,3,4-trichloronitrobenzene with ammonia water in an organic solvent like chlorobenzene at temperatures between 120-150°C in an autoclave . This method yields high purity and selectivity .

Industrial Production Methods

Industrial production of this compound can be achieved by using a sulfur-containing compound as a catalyst in a high-pressure kettle. This method involves reacting 2,3,4-trichloronitrobenzene with ammonia water, resulting in high yield and selectivity . The process is environmentally friendly and cost-effective, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

2,3-Dichloro-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and nitrite ions.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenation reactions often involve chlorine or bromine in the presence of strong acids.

Major Products Formed

Oxidation: Formation of nitrosoaniline.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted anilines.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

DCNA serves as an important intermediate in the synthesis of complex organic compounds. It is particularly useful in the production of heterocyclic compounds and can be involved in various chemical reactions such as:

- Reduction : The nitro group can be reduced to form amines.

- Substitution : Chlorine atoms can be replaced with other functional groups.

- Oxidation : The nitro group can be oxidized to form different derivatives.

These reactions facilitate the development of new materials and chemicals with desired properties.

Biological Research

Enzyme Inhibition Studies

DCNA is utilized in biological research to study enzyme inhibition and protein interactions. Its ability to interact with molecular targets allows researchers to explore its potential effects on biological systems. For example, studies have indicated that the nitro group can undergo reduction to form reactive intermediates that may affect cellular components, leading to various biological effects.

Toxicity and Safety Assessments

Research has shown that DCNA exhibits varying levels of toxicity depending on dosage and exposure route. Acute toxicity studies reveal an oral LD₅₀ for rats of approximately 750 mg/kg. Chronic exposure studies indicate that doses of 400 mg/kg did not significantly affect hematological parameters over three months, although some liver and kidney changes were noted microscopically. These findings are crucial for evaluating safety in potential applications.

Pharmaceutical Applications

Development of Therapeutics

DCNA is investigated for its potential use in pharmaceutical development. Its structural characteristics make it a candidate for creating new bioactive molecules aimed at treating infectious diseases. The compound's antimicrobial properties, particularly against bacteria such as Helicobacter pylori and Mycobacterium tuberculosis, highlight its therapeutic potential.

Industrial Applications

Dyes and Pigments Production

In industrial settings, DCNA is employed in the production of dyes, pigments, and mordants. Its chemical properties enable it to act as a building block for creating vibrant colors used in textiles and other materials.

Table 1: Summary of Toxicity Studies on DCNA

| Study Reference | Test Subject | Dose (ppm) | Duration | Observations |

|---|---|---|---|---|

| Evans et al., 1963 | Rats | 30, 300, 3000 | 6 months | Impaired growth at 3000 ppm; liver enlargement observed |

| Woodard et al., 1964 | Dogs | 0, 20, 100, 3000 | 2 years | Weight loss; one death at high dose; liver changes noted |

| Lessel et al., 1974 | Rats | 0, 1000 | 2 years | No significant effects on survival or organ appearance |

Clinical Observations

In a clinical double-blind study involving adult males administered DCNA at a dosage of 10 mg/day for ninety days, no adverse effects were observed in hematological or liver function tests. This suggests that low doses may be tolerated without significant health risks.

作用機序

The mechanism of action of 2,3-Dichloro-4-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to inhibit specific enzymes makes it a valuable tool in biochemical research .

類似化合物との比較

Similar Compounds

2,4-Dichloroaniline: Used in the production of dyes and herbicides.

2,5-Dichloroaniline: Employed as an indicator for acidity estimation.

2,6-Dichloro-4-nitroaniline: Commonly used as a pesticide.

Uniqueness

2,3-Dichloro-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in various organic solvents and its role as a synthetic intermediate in the dye industry highlight its versatility and importance .

生物活性

2,3-Dichloro-4-nitroaniline (DCNA) is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂, characterized by a benzene ring substituted with two chlorine atoms and a nitro group. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities. This article examines the biological activity of DCNA, including its toxicological effects, metabolic pathways, and relevant case studies.

DCNA is synthesized through the nitration of 2,3-dichloroaniline using nitric acid and sulfuric acid. The general reaction can be depicted as follows:

The compound exhibits a molecular weight of 207.01 g/mol and is classified as a dichloroaniline derivative .

Acute and Chronic Toxicity

Research on the toxicity of DCNA has been extensive. A study involving rats fed with varying concentrations of DCNA for six months indicated that at high doses (3000 ppm), growth impairment was observed along with liver enlargement .

Metabolic Pathways

DCNA undergoes metabolic transformation primarily in the liver. Studies have shown that it can induce its own metabolism, leading to the formation of metabolites such as 3,5-dichloro-p-aminophenol (DCAP) . The metabolism of DCNA involves cytochrome P450 enzymes which facilitate its denitrosation.

Human Exposure

In a clinical trial involving adult males administered with DCNA at a dose of 10 mg/day for ninety days, no adverse effects were reported on hematological parameters or organ functions . This suggests that low-level exposure may be safe for humans.

Animal Studies

A long-term study on rats indicated no significant differences in survival rates or organ histology even at high doses (1000 ppm) over two years . However, developmental studies in rats revealed a NOAEL (No Observed Adverse Effect Level) of 50 mg/kg/day based on increased incidences of fetal anomalies at higher doses .

特性

IUPAC Name |

2,3-dichloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHXXTUGYSFUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388462 | |

| Record name | 2,3-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-14-2, 69951-03-7 | |

| Record name | Benzenamine, ar,ar-dichloro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。